molecular formula C15H20BrN3O2 B8428543 Ethyl 4-allyl-1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Ethyl 4-allyl-1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Cat. No. B8428543
M. Wt: 354.24 g/mol
InChI Key: VWXIKDOADYUFTK-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

To a solution of ethyl 4-allylpiperidine-4-carboxylate hydrochloride (1.30 g, 6.59 mmol) in EtOH (20.0 mL) was added DIPEA (3.0 mL, 16.47 mmol) and the mixture stirred at rt for 10 min followed by addition of 5-bromo-2-chloropyrimidine (1.06 g, 5.49 mmol). The reaction was then heated up to 70° C. for 1 h. After reaction completion (by TLC), solvent was evaporated and the crude residue purified over 100-200 M silica-gel using 2.0% EtOAc:hexane to obtain the desired product as a yellow solid (1.0 g, 56% yield). 1H NMR (DMSO-d6): δ 1.19 (t, J=6.80 Hz, 3H), 1.44 (m, 2H), 2.02 (m, 2H), 2.27 (m, 2H), 3.10 (m, 2H), 4.13 (q, J=6.80 Hz, 2H), 4.29 (m, 2H), 5.06 (m, 2H), 5.66 (m, 1H) and 8.43 (s, 2H)
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:5]1([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)[CH:3]=[CH2:4].CCN(C(C)C)C(C)C.[Br:25][C:26]1[CH:27]=[N:28][C:29](Cl)=[N:30][CH:31]=1.CCCCCC>CCO>[CH2:2]([C:5]1([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:10][CH2:9][N:8]([C:29]2[N:30]=[CH:31][C:26]([Br:25])=[CH:27][N:28]=2)[CH2:7][CH2:6]1)[CH:3]=[CH2:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
Cl.C(C=C)C1(CCNCC1)C(=O)OCC
Name
Quantity
3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated up to 70° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After reaction completion (by TLC), solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the crude residue purified over 100-200 M silica-gel

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)C1(CCN(CC1)C1=NC=C(C=N1)Br)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.